Gentamicin

概要

説明

Gentamicin is an aminoglycoside antibiotic that is widely used to treat various types of bacterial infections. It was first isolated from the bacterium Micromonospora purpurea in 1963. This compound is particularly effective against gram-negative bacteria and is often used in severe infections such as sepsis, pneumonia, and urinary tract infections. It is administered through intravenous, intramuscular, or topical routes .

準備方法

Synthetic Routes and Reaction Conditions: Gentamicin is naturally produced by the bacterium Micromonospora purpurea. The production process involves the fermentation of this bacterium, followed by the extraction and purification of the antibiotic. The fermentation process is carried out in a controlled environment where the bacterium is cultured in a nutrient-rich medium. The antibiotic is then extracted from the culture broth using various chemical and physical methods .

Industrial Production Methods: In industrial settings, this compound production involves large-scale fermentation processes. The bacterium Micromonospora purpurea is grown in bioreactors under optimal conditions to maximize yield. After fermentation, the culture broth is subjected to a series of purification steps, including filtration, precipitation, and chromatography, to isolate and purify this compound. The final product is then formulated into various dosage forms such as injections, eye drops, and topical creams .

化学反応の分析

Types of Reactions: Gentamicin undergoes several chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its stability and efficacy as an antibiotic.

Common Reagents and Conditions:

Oxidation: this compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate under controlled conditions.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

Substitution: Substitution reactions involve the replacement of functional groups in this compound with other groups to modify its properties. .

Major Products Formed: The major products formed from these reactions include various this compound derivatives, which may have different pharmacological properties. For example, oxidation can lead to the formation of this compound N-oxide, while substitution reactions can produce this compound derivatives with altered antibacterial activity .

科学的研究の応用

Clinical Applications

1. Treatment of Infections

Gentamicin is primarily indicated for treating serious infections caused by susceptible strains of bacteria, particularly those within the Enterobacteriaceae family (e.g., Escherichia coli, Klebsiella pneumoniae), as well as Pseudomonas aeruginosa and some strains of gram-positive bacteria. Common clinical scenarios include:

- Bacterial Septicemia

- Meningitis

- Urinary Tract Infections

- Gastrointestinal Infections (including peritonitis)

- Soft Tissue Infections

The combination of this compound with beta-lactam antibiotics is often employed in severe infections to enhance efficacy through synergistic effects .

2. Pharmacokinetics and Administration

this compound is typically administered parenterally due to its poor gastrointestinal absorption. The pharmacokinetics reveal that after intramuscular injection, peak serum concentrations are achieved within 30 to 90 minutes. It is primarily excreted unchanged by the kidneys, leading to high urinary concentrations .

3. Resistance Patterns

Despite its effectiveness, resistance to this compound can develop, particularly among certain bacterial strains. A study reported low levels of resistance (0.6% to this compound) in Salmonella isolates from humans, indicating its continued efficacy in many clinical settings . However, monitoring for resistance patterns remains critical in guiding appropriate therapy.

Environmental Applications

1. Biodegradation Studies

this compound has been studied for its biodegradation potential in environmental contexts. Research indicates that certain bacterial consortia can effectively degrade this compound in contaminated environments, which is crucial for mitigating antibiotic pollution. For instance, a study demonstrated that a specific microbial consortium (AMQD4) could achieve a degradation efficiency of up to 56.8% in laboratory settings .

2. Antibiotic Resistance Gene Mobilization

Sub-inhibitory concentrations of this compound have been shown to influence the mobilization of antibiotic resistance genes in environmental bacteria. This phenomenon raises concerns regarding the spread of resistance through natural ecosystems and highlights the need for careful management of antibiotic use .

Case Studies

1. Efficacy in Clinical Settings

A non-comparative evaluation involving 157 patients treated with this compound reported a 100% cure rate for infections, underscoring its effectiveness as a treatment option .

2. Local Application for Wound Healing

A systematic review examined the impact of local this compound application on perineal wound healing after abdominoperineal resection (APR). The findings suggested that local application may enhance wound healing outcomes compared to systemic administration alone .

Data Tables

| Application Area | Details |

|---|---|

| Clinical Use | Treatment of septicemia, meningitis, UTIs, gastrointestinal infections, soft tissue infections |

| Pharmacokinetics | Peak serum concentration: 30-90 minutes post-injection; primarily excreted unchanged via kidneys |

| Resistance Rates | Low resistance observed in human Salmonella isolates (0.6%); ongoing monitoring required |

| Biodegradation Efficiency | Up to 56.8% degradation efficiency by microbial consortium AMQD4 |

作用機序

Gentamicin is often compared with other aminoglycoside antibiotics such as tobramycin, amikacin, and neomycin. While all these antibiotics share a similar mechanism of action, this compound is unique in its broad-spectrum activity and relatively low cost. Tobramycin is preferred for infections caused by Pseudomonas aeruginosa, while amikacin is used for its effectiveness against this compound-resistant strains. Neomycin is primarily used for topical applications due to its high toxicity when administered systemically .

類似化合物との比較

- Tobramycin

- Amikacin

- Neomycin

- Streptomycin

Gentamicin’s unique properties, such as its broad-spectrum activity and cost-effectiveness, make it a valuable antibiotic in both clinical and research settings.

生物活性

Gentamicin is a widely used aminoglycoside antibiotic that exhibits broad-spectrum antibacterial activity against various Gram-negative and some Gram-positive bacteria. Its mechanism of action, pharmacokinetics, and clinical applications have been extensively studied, revealing important insights into its biological activity.

This compound operates through a multifaceted mechanism involving:

- Ionic Binding Phase : this compound binds electrostatically to negatively charged components of bacterial cell membranes, such as lipopolysaccharides in Gram-negative bacteria and teichoic acids in Gram-positive bacteria. This binding increases membrane permeability, facilitating this compound's entry into the cell .

-

Energy-Dependent Phases :

- Phase I : Utilizes the proton-motive force to transport this compound into the cytoplasm, where it targets the 30S ribosomal subunit, leading to protein mistranslation and disruption of membrane integrity .

- Phase II : Concentration-dependent killing occurs due to the accumulation of this compound and subsequent inhibition of protein synthesis .

Pharmacokinetics

This compound's pharmacokinetics are influenced by various factors including dosage, route of administration, and patient characteristics. Key findings include:

- The peak concentration () to minimum inhibitory concentration (MIC) ratio is critical for efficacy, with optimal outcomes observed at .

- A study involving 236 patients demonstrated that higher ratios correlated with improved clinical responses in treating Gram-negative infections .

Antibacterial Efficacy

This compound has shown significant antibacterial activity in various studies:

- Intracellular Delivery : Research indicates that encapsulating this compound in pH-sensitive liposomes enhances its delivery to intracellular pathogens like Salmonella typhimurium and Listeria monocytogenes, improving therapeutic outcomes .

- Bactericidal Activity : this compound effectively kills both extracellular and intracellular bacteria, with studies showing complete susceptibility of Staphylococcus aureus when released from phagocytic cells .

Case Studies

Several case studies highlight the clinical implications of this compound use:

- Nephrotoxicity : A systematic review found that acute kidney injury occurred in 2520 out of 24,107 participants receiving this compound, although most cases were reversible . Another study reported nephrotoxicity in 43 out of 103 patients treated with this compound, emphasizing the need for careful monitoring during therapy .

- Ototoxicity : A 23-year case series documented instances of this compound-induced ototoxicity, with symptoms often developing during or after treatment. The delay in diagnosis ranged from days to years post-treatment .

Adverse Effects

While this compound is effective against severe infections, it is associated with notable adverse effects:

特性

CAS番号 |

1403-66-3 |

|---|---|

分子式 |

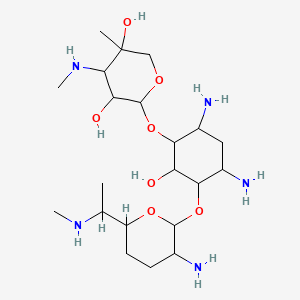

C21H43N5O7 |

分子量 |

477.6 g/mol |

IUPAC名 |

(5R)-2-[4,6-diamino-3-[3-amino-6-[1-(methylamino)ethyl]oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol |

InChI |

InChI=1S/C21H43N5O7/c1-9(25-3)13-6-5-10(22)19(31-13)32-16-11(23)7-12(24)17(14(16)27)33-20-15(28)18(26-4)21(2,29)8-30-20/h9-20,25-29H,5-8,22-24H2,1-4H3/t9?,10?,11?,12?,13?,14?,15?,16?,17?,18?,19?,20?,21-/m0/s1 |

InChIキー |

CEAZRRDELHUEMR-NWNXOGAHSA-N |

SMILES |

CC(C1CCC(C(O1)OC2C(CC(C(C2O)OC3C(C(C(CO3)(C)O)NC)O)N)N)N)NC |

異性体SMILES |

CC(C1CCC(C(O1)OC2C(CC(C(C2O)OC3C(C([C@@](CO3)(C)O)NC)O)N)N)N)NC |

正規SMILES |

CC(C1CCC(C(O1)OC2C(CC(C(C2O)OC3C(C(C(CO3)(C)O)NC)O)N)N)N)NC |

外観 |

Solid powder |

Color/Form |

White amorphous powder |

melting_point |

102-108 °C |

Key on ui other cas no. |

1403-66-3 |

物理的記述 |

Solid |

ピクトグラム |

Irritant; Health Hazard; Environmental Hazard |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

Stable in light, air, and heat /Gentamycin sulfate/ |

溶解性 |

Freely soluble in water Soluble in pyridine, dimethylformamide, in acidic media with salt formation; moderately soluble in methanol, ethanol, acetone; practically insoluble in benzene, halogenated hydrocarbons |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

G Myticin G-Myticin Garamycin Gentacycol Gentamicin Gentamicin Sulfate Gentamicin Sulfate (USP) Gentamicins Gentamycin Gentamycins Gentavet Genticin GMyticin Sulfate, Gentamicin |

蒸気圧 |

1.75X10-13 mm Hg at 25 °C (est) |

製品の起源 |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Gentamicin exert its antibacterial effects?

A1: this compound, an aminoglycoside antibiotic, primarily targets bacterial ribosomes, specifically the 30S ribosomal subunit. [, ] This interaction inhibits protein synthesis in bacteria, ultimately leading to cell death. [, ]

Q2: The research mentions this compound causing hair cell loss in the inner ear. Could you explain this further?

A2: While this compound is effective against bacteria, it can accumulate in the fluid of the inner ear (perilymph) and damage sensory hair cells. [, ] This damage disrupts the transduction of sound and balance signals, potentially leading to hearing loss and vestibular dysfunction. [, ]

Q3: What is the molecular formula and weight of this compound?

A3: this compound is a complex of closely related aminoglycoside antibiotics. The major components have the following molecular formulas and weights:

Q4: Is there spectroscopic data available for this compound?

A4: While the provided research focuses primarily on the in vivo and in vitro effects of this compound, further research is necessary to gather specific spectroscopic data.

Q5: What did the research reveal about delivering this compound locally using PMMA beads?

A5: Studies have explored incorporating this compound into polymethylmethacrylate (PMMA) beads for local drug delivery. [, ] This approach aims to achieve high local concentrations of this compound while minimizing systemic side effects. [, ] The research indicates that this compound elutes from PMMA in a dose-dependent manner and maintains its antimicrobial activity. [, ]

Q6: Does this compound exhibit any catalytic properties?

A6: this compound itself doesn't possess catalytic properties. It exerts its antibacterial effect by binding to the bacterial ribosome, not by catalyzing a chemical reaction.

Q7: Has computational chemistry been used to study this compound?

A7: While the provided research doesn't elaborate on computational studies specifically for this compound, researchers have utilized computational techniques to explore the binding of aminoglycosides to bacterial ribosomes. [] Further research could leverage these methods to gain more detailed insights into this compound's interactions with its target.

Q8: How do structural variations within the aminoglycoside class, which includes this compound, affect their activity?

A8: Subtle differences in the structure of aminoglycosides, including the specific arrangement of amino groups and sugars, contribute to their varying degrees of activity against different bacterial species. [] These structural variations also influence their binding affinity for the bacterial ribosome, impacting their potency. []

Q9: What is the stability profile of this compound in solution?

A9: Research indicates that this compound, when diluted in a normal saline solution containing heparin, maintains its stability for up to 4 weeks when stored at 4°C. [] This finding is crucial for the preparation and storage of this compound solutions, particularly for applications like the antibiotic-lock technique. []

Q10: Does the research touch upon the SHE regulations concerning this compound?

A10: The provided research papers primarily focus on the pharmacological and toxicological aspects of this compound. While they don't delve into specific SHE regulations, adherence to established safety guidelines and responsible handling practices is crucial when working with this compound and other pharmaceutical compounds.

Q11: What factors influence the clearance of this compound from the body?

A11: this compound is primarily eliminated from the body through the kidneys. [, ] Factors such as age, renal function, and body weight significantly influence its clearance rate. [, ] Dosage adjustments are often necessary to ensure therapeutic drug levels while minimizing the risk of toxicity. [, ]

Q12: What types of in vivo studies have been conducted to evaluate the efficacy of this compound?

A12: Researchers have utilized various animal models, including rats and guinea pigs, to study this compound's efficacy in treating infections and its potential for toxicity. [, , , , ] These models provide valuable insights into the drug's behavior in a living organism and help researchers understand its therapeutic window and potential side effects. [, , , , ]

Q13: How does bacterial resistance to this compound develop?

A13: Bacteria can develop resistance to this compound through various mechanisms, including enzymatic modification of the drug, mutations in the ribosomal binding site, and efflux pumps that remove this compound from the bacterial cell. [, , ] This resistance poses a significant challenge in the treatment of bacterial infections. [, , ]

Q14: What are the primary concerns regarding this compound's toxicity?

A14: this compound's use is associated with potential toxicities, primarily nephrotoxicity (kidney damage) and ototoxicity (hearing and balance problems). [, , ] These toxicities are often dose-dependent and can be influenced by factors such as pre-existing kidney conditions and the duration of treatment. [, , ]

Q15: Beyond PMMA beads, are there other drug delivery strategies being explored for this compound?

A15: While the provided research highlights PMMA beads, researchers are actively exploring alternative drug delivery systems for this compound. These include nanoparticles, liposomes, and hydrogels, aiming to enhance targeted delivery, improve drug efficacy, and minimize off-target effects. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。